N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-31-20-5-3-2-4-19(20)26-8-10-27(11-9-26)24(30)25-17-14-23(29)28(16-17)18-6-7-21-22(15-18)33-13-12-32-21/h2-7,15,17H,8-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGZZAUEQPVFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Synthesis of the pyrrolidinone ring: This step involves the formation of the 5-oxopyrrolidin-3-yl moiety, which can be synthesized via a condensation reaction.
Coupling with piperazine: The 2-methoxyphenylpiperazine moiety is introduced through a nucleophilic substitution reaction.
Final coupling: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide
- N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-chlorophenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological activity based on existing literature, including data tables and notable research findings.
The compound's molecular formula is with a molecular weight of 378.41 g/mol. It features a piperazine core substituted with a methoxyphenyl group and a 2,3-dihydro-1,4-benzodioxin moiety, which may contribute to its biological effects.
Antidepressant-Like Activity
A study synthesized various derivatives of N-(2-methoxyphenyl)piperazine to evaluate their affinity for serotonergic receptors, particularly 5-HT1A and 5-HT7. The derivatives exhibited significant antidepressant-like activity in vivo, specifically in the tail suspension test, indicating their potential as therapeutic agents for depression . The most promising compound demonstrated an affinity with Ki values lower than 1 nM for the 5-HT1A receptor.
Neuropharmacological Studies
In neuropharmacological assessments, compounds similar to this compound were evaluated for their sedative effects. These studies indicated that certain derivatives exhibited sedative properties at specific dosages (ED50 = 17.5 mg/kg), while also highlighting neurotoxic effects at higher doses (TD50 = 53.2 mg/kg) .
The mechanism by which this compound exerts its effects is primarily through interaction with serotonin receptors. The binding affinity to these receptors suggests that it may modulate serotonergic signaling pathways, which are crucial in mood regulation and anxiety disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. The presence of the benzodioxin moiety appears to enhance receptor binding affinity and biological activity. Research has shown that modifications to the piperazine ring can significantly affect the compound's potency against various targets .
Table 1: Biological Activity Summary
| Activity | Test Method | Result |
|---|---|---|
| Antidepressant-like | Tail suspension test | Significant activity observed |
| Sedative | Locomotor activity test | ED50 = 17.5 mg/kg |
| Neurotoxicity | Rotarod test | TD50 = 53.2 mg/kg |
Table 2: Receptor Affinity Data
| Receptor Type | Ki Value (nM) |
|---|---|
| 5-HT1A | < 1 |
| 5-HT7 | 34 |
Case Studies
Several case studies have focused on the therapeutic implications of compounds structurally related to this compound. For instance, one study highlighted its potential in treating anxiety and depression through modulation of serotonergic systems . Another investigation into its neuroprotective properties suggested that it could mitigate neurodegenerative processes by acting on multiple neurotransmitter systems.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates validated?
Answer:
Synthesis involves multi-step organic reactions, including:
- Coupling reactions to attach the 2,3-dihydro-1,4-benzodioxin moiety to the pyrrolidinone core.
- Carboxamide formation between the piperazine and methoxyphenyl groups.
Key validation steps: - Thin-layer chromatography (TLC) to monitor reaction progress .
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm intermediate structures and purity (e.g., verifying the integration of benzodioxin protons at δ 4.2–4.4 ppm) .
- Mass spectrometry (MS) for molecular weight confirmation .
Basic: Which analytical techniques are essential for confirming purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% required for biological assays) .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve overlapping signals from the benzodioxin, pyrrolidinone, and methoxyphenyl groups .
- Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the carboxamide) .
Advanced: How do structural modifications (e.g., substituent placement) influence biological activity?
Answer:
- Electron-withdrawing groups (EWGs) on the methoxyphenyl ring enhance target binding (e.g., para-substitution improves receptor affinity) .
- Piperazine ring flexibility affects selectivity; rigid analogs show reduced off-target effects in kinase inhibition studies .
- Benzodioxin vs. phenyl substitutions : Benzodioxin’s oxygen atoms improve solubility but may reduce blood-brain barrier penetration .
Methodological approach : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) .
Advanced: What computational strategies predict target interactions and optimize binding affinity?
Answer:
- Induced-fit docking to model interactions with receptors like DPP-IV or serotonin receptors .
- Molecular dynamics simulations to assess piperazine ring flexibility and ligand-receptor stability .
- QSAR modeling using substituent electronic parameters (Hammett constants) to predict activity trends .
Advanced: How to resolve contradictions between in vitro and in vivo biological data?
Answer:
- Orthogonal assays : Validate in vitro activity (e.g., enzyme inhibition) with cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes to explain discrepancies in efficacy .
- Solubility adjustments : Use prodrug strategies (e.g., esterification of the carboxamide) if poor bioavailability skews in vivo results .
Basic: Which in vitro models are suitable for initial pharmacological screening?
Answer:
- Enzyme inhibition assays : Test α-glucosidase or acetylcholinesterase inhibition to evaluate metabolic activity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549) to identify apoptosis-inducing effects .
- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT1A) or σ1 receptors .
Advanced: How to optimize reaction conditions for scalable synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling yields .
- Temperature control : Maintain ≤60°C during cyclization to avoid pyrrolidinone degradation .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling of the benzodioxin moiety .
Advanced: What are key considerations for metabolic stability and toxicity profiling?
Answer:
- Liver microsome assays : Identify primary metabolites (e.g., demethylation of the methoxyphenyl group) .
- CYP450 inhibition screening : Assess risk of drug-drug interactions .
- Ames test : Rule out mutagenicity due to the aromatic amine in the piperazine-carboxamide .
Advanced: How to design SAR studies for dual-target activity (e.g., kinase and receptor inhibition)?
Answer:
- Scaffold hybridization : Combine structural motifs from known kinase inhibitors (e.g., Wee1) and receptor ligands (e.g., 5-HT1A) .
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values across targets .
- Functional group tuning : Introduce fluorine to enhance blood-brain barrier penetration for CNS targets .
Basic: What are the stability challenges for long-term storage of this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent benzodioxin photodegradation .
- Moisture control : Use desiccants to avoid hydrolysis of the carboxamide .
- Temperature : Store at –20°C to prevent pyrrolidinone ring oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
